molecular formula C8H13NO2 B1400143 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid CAS No. 1600452-33-2

1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid

Cat. No.: B1400143
CAS No.: 1600452-33-2
M. Wt: 155.19 g/mol
InChI Key: SYCOUMOHXFQOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid is a unique compound characterized by its cyclopropane ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyclopropane ring imparts unique chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions. The use of diazo compounds and carbene intermediates is optimized to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalysts, are carefully monitored to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, amines, alcohols, and carboxylic acids.

Scientific Research Applications

1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. It can also interact with proteins and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid is unique due to its dual functional groups (amino and carboxylic acid) attached to the cyclopropane ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(cyclopropylmethylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8(3-4-8)9-5-6-1-2-6/h6,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCOUMOHXFQOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
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1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
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1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
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1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
Reactant of Route 5
1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
Reactant of Route 6
1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid

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